molecular formula C17H11Cl2NO2 B5568260 (E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate

Cat. No.: B5568260
M. Wt: 332.2 g/mol
InChI Key: NQQWFRYWGNBBDV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound is characterized by the presence of two chlorophenyl groups and a cyanoacrylate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-chlorobenzaldehyde reacts with 2-methylphenylacetonitrile in the presence of a base such as sodium hydroxide in ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial production include ethanol and ethyl acetate, and the reaction is typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its adhesive properties in medical applications, such as wound closure and tissue bonding.

    Industry: Utilized in the production of high-strength adhesives and sealants.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate involves the formation of strong covalent bonds with substrates. The cyanoacrylate moiety undergoes rapid polymerization in the presence of moisture, leading to the formation of a rigid polymer network. This polymerization process is catalyzed by the presence of nucleophiles, such as water or amines, which initiate the reaction by attacking the cyano group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate is unique due to its specific combination of chlorophenyl groups and cyanoacrylate moiety, which impart distinct adhesive properties and reactivity. Its ability to undergo rapid polymerization and form strong bonds makes it particularly valuable in medical and industrial applications .

Properties

IUPAC Name

(4-chloro-2-methylphenyl) (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQWFRYWGNBBDV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.